molecular formula C21H17FN2O3 B3402404 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide CAS No. 1058231-49-4

2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B3402404
CAS No.: 1058231-49-4
M. Wt: 364.4 g/mol
InChI Key: ZKVVHZXNWFFMDA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound that features a complex structure combining a fluorophenyl group, a furan-2-carbonyl group, and an indolin-6-yl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: Starting with a suitable indole precursor, the indole core is functionalized at the 6-position.

    Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced through an acylation reaction, often using furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts like palladium complexes.

    Final Acetylation: The final step involves acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
  • 2-(4-bromophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
  • 2-(4-methylphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVVHZXNWFFMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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